4-{1-[1-(4-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}morpholine
Description
4-{1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}MORPHOLINE is a complex organic compound with a unique structure that combines a tetrazole ring, a cyclohexyl group, and a morpholine moiety
Properties
Molecular Formula |
C18H25N5O |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
4-[1-[1-(4-methylphenyl)tetrazol-5-yl]cyclohexyl]morpholine |
InChI |
InChI=1S/C18H25N5O/c1-15-5-7-16(8-6-15)23-17(19-20-21-23)18(9-3-2-4-10-18)22-11-13-24-14-12-22/h5-8H,2-4,9-14H2,1H3 |
InChI Key |
ZZTVYHWJEFQTJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)C3(CCCCC3)N4CCOCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}MORPHOLINE typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the cycloaddition reaction between an azide and a nitrile. The cyclohexyl group can be introduced through a Grignard reaction or a Friedel-Crafts alkylation. Finally, the morpholine moiety is attached via nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can target the tetrazole ring or the cyclohexyl group, potentially forming amines or alkanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) or alkyl halides can be employed under basic conditions.
Major Products:
Oxidation: Formation of cyclohexanone or cyclohexanol.
Reduction: Formation of cyclohexylamine or alkanes.
Substitution: Introduction of various alkyl or aryl groups at the morpholine moiety.
Scientific Research Applications
4-{1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}MORPHOLINE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its analgesic and anti-inflammatory effects, potentially serving as a lead compound for new drug development.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-{1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}MORPHOLINE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, pain perception, or cell proliferation, depending on its specific application.
Comparison with Similar Compounds
Phencyclidine (PCP): Shares structural similarities with the cyclohexyl and morpholine moieties.
Ketamine: Another compound with a cyclohexyl group, known for its anesthetic properties.
Morpholine Derivatives: Various morpholine-based compounds used in pharmaceuticals and agrochemicals.
Uniqueness: 4-{1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}MORPHOLINE stands out due to the presence of the tetrazole ring, which imparts unique chemical and biological properties. This makes it a valuable compound for further research and development in multiple fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
